molecular formula C7H8OS B156131 4-(Methylthio)phenol CAS No. 1073-72-9

4-(Methylthio)phenol

Cat. No. B156131
CAS RN: 1073-72-9
M. Wt: 140.2 g/mol
InChI Key: QASBCTGZKABPKX-UHFFFAOYSA-N
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Description

4-(Methylthio)phenol is a compound that has been studied for its various properties and potential applications. It is a phenol derivative with a methylthio group attached to the benzene ring. This compound is of interest due to its electron-withdrawing substituent, which can stabilize radical species when oxidized, as seen in the study of its model compound, 2-methylthio-4-methylphenol . Additionally, 4-(methylthio)phenoxy moieties have been incorporated into metal-free and metallophthalocyanines, showing enhanced solubility in organic solvents and potential antioxidant properties .

Synthesis Analysis

The synthesis of compounds related to 4-(Methylthio)phenol involves various chemical reactions. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another related compound, 4-(2,4-Dichlorophenoxy)phenol, was synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis . Additionally, 2-(phenylthio)phenols were synthesized using a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was elucidated using X-ray single-crystal diffraction, and the molecular geometry was compared with density functional theory calculations . Similarly, the structure of a non-peripherally tetra-substituted copper phthalocyanine containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of compounds related to 4-(Methylthio)phenol has been explored in various studies. For instance, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was carried out in an aqueous alkaline medium using NaOCl as an oxidant . The Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, exhibits an intramolecular O-H...N hydrogen bond, which stabilizes its molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Methylthio)phenol-related compounds have been extensively studied. The electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were investigated, showing that the polymer behaves as a typical semiconductor . The optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(II) phthalocyanine were also examined, including UV-vis spectra, band gap, and dielectric properties . The antioxidant properties of tetrasubstituted metal-free and metallophthalocyanines bearing 4-(methylthio)phenoxy moieties were evaluated, with the cobalt phthalocyanine compound showing the highest activity .

Scientific Research Applications

  • Electrochemical and Theoretical Studies :4-(Methylthio)phenol and related compounds, like 2-methylthio-4-methylphenol, have been studied for their physicochemical properties. These studies include electrochemical analysis and theoretical calculations, revealing the role of the methylthio group as an electron-withdrawing substituent, stabilizing radical species in one-electron oxidation states. This has implications for understanding the nature of cofactors in enzymes such as galactose oxidase (Itoh et al., 1993).

  • Synthesis and Structural Analysis :Research has focused on synthesizing and structurally analyzing compounds related to 4-(Methylthio)phenol. For instance, Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol and (E)-4-((naphthalen-2-ylimino) methyl) phenol have been synthesized and characterized using various techniques including NMR, FTIR, and mass spectroscopy. These compounds have been studied for their potential in corrosion inhibition (Elemike et al., 2017).

  • Catalysis Research :Studies on catalysis, such as the methylation of phenol with methanol using Cu–Co synergism in ferrospinel systems, have been conducted. These investigations offer insights into the effects of different catalyst compositions and reaction temperatures on product formation, demonstrating the utility of related compounds in catalytic processes (Mathew et al., 2002).

  • Natural Product and Semiochemical Studies :(Methylthio)phenols, including 4-(Methylthio)phenol, have been identified as natural products and semiochemicals in certain orchids. These compounds are used by orchids to attract pollinators through sexual deception, revealing a fascinating aspect of plant-insect interaction and chemical ecology (Bohman et al., 2017).

  • Antioxidant Properties and Photocatalysis :Novel tetrasubstituted metal-free and metallophthalocyanines bearing 4-(methylthio)phenoxy moieties have been synthesized. These compounds have shown enhanced solubility in organic solvents and significant antioxidant properties, indicating their potential use as antioxidant agents. Their application in photocatalysis has also been explored (Yıldırım et al., 2017).

Safety And Hazards

When handling 4-(Methylthio)phenol, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area . Avoid release to the environment .

properties

IUPAC Name

4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBCTGZKABPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051547
Record name 4-(Methylthio)phenol
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Methylthio)phenol

CAS RN

1073-72-9
Record name 4-(Methylthio)phenol
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Record name 4-(Methylthio)phenol
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Record name 4-(Methylthio)phenol
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Record name Phenol, 4-(methylthio)-
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Record name 4-(Methylthio)phenol
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Record name 4-(methylthio)phenol
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Record name P-HYDROXYTHIOANISOLE
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Synthesis routes and methods

Procedure details

Methyl iodide (18.5 ml) and potassium carbonate (28.7 g) were added to an acetone (250 ml) solution of 4-hydroxythiophenol (25 g) in a water bath, and stirred at room temperature for 5 hours. The salt was removed through filtration, the solvent was evaporated away under reduced pressure, diethyl ether was added to it, and extracted with aqueous 2 N sodium hydroxide solution. The resulting aqueous layer was made acidic with aqueous 6 N hydrochloric acid solution, extracted with diethyl ether, and the organic layer was washed with aqueous saturated sodium chloride solution. After this was dried, the solvent was evaporated away under reduced pressure to obtain 4-(methylsulfanyl)phenol as a pale yellow solid.
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
BJ Johnson, TA Ruettinger - Journal of Organic Chemistry, 1970 - ACS Publications
Results The estimated enthalpies by which the folded form of the 3-benzylpiperazine-2, 5-diones are stabilized are shown in Table II. In each of the four solvents, the enthalpies for the …
Number of citations: 24 pubs.acs.org
MJ Kornet, MJ Lawrence - Journal of Medicinal Chemistry, 1968 - ACS Publications
In connection with our interest in the field of terpene chemistry we have replaced the alkyl radicals of known local anesthetics, such as benzocaine, procaine, and lidocaine, with …
Number of citations: 3 pubs.acs.org
K Yamada, M Terasaki, M Makino - Journal of Health Science, 2011 - jstage.jst.go.jp
We investigated the estrogenic activity of commercial insecticides fenamiphos, fenthion, methiocarb, propaphos, sulprophos, and temephos as well as some phenolic compounds …
Number of citations: 8 www.jstage.jst.go.jp
WB Neely, WE Allison, WB Crummett… - Journal of Agricultural …, 1970 - ACS Publications
MATERIALS AND METHODS Insecticidal Test Methods. The compoundsto be tested were dissolved in acetone. A portion of the acetone solution was then put into a special dispenser …
Number of citations: 6 pubs.acs.org
HG Rast, G Engelhardt, PR Wallnoefer… - Journal of Agricultural …, 1979 - ACS Publications
MATERIALS AND METHODS Chemicals. 3-Methyl-4-(methylthio) phenol and 4-(methylthio) phenol were purchased from EGA Chemie, Steinheim, Germany. 3-Methyl-4-(methylthio) …
Number of citations: 11 pubs.acs.org
A Goux, P Geneste, P Moreau - Journal of molecular catalysis, 1994 - Elsevier
The alkylthiolation reaction of phenol by dimethyldisulfide has been studied over various zeolites, in toluene as solvent. Over faujasite-type zeolites, this reaction leads to the formation …
Number of citations: 7 www.sciencedirect.com
腰岡政二, 金沢純, 村井敏信 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
The photodegradation of an insecticide, dipropyl 4-(methylthio)phenyl phosphate (propaphos), was investigated under xenon lamp irradiation. Propaphos was easily decomposed after …
Number of citations: 11 jlc.jst.go.jp
藤井保男, 浅香四郎, 見里朝正 - Journal of pesticide science, 1979 - jlc.jst.go.jp
… However, 4-methylthio phenol was not detected at all, and oxidized phenols did not accumulate to any appreciable extent. About 33% of radiocarbon was lost from the plate after 72-…
Number of citations: 11 jlc.jst.go.jp
BJ Johnson, EG Trask - The Journal of Organic Chemistry, 1968 - ACS Publications
The syntheses of some--butyloxycarbonyl-L-amino acid pentachlorophenyl esters, preparedfor facile peptide synthesis, are described. Their use is illustrated by the synthesis of the …
Number of citations: 46 pubs.acs.org
BJ Johnson, PM Jacobs - The Journal of Organic Chemistry, 1968 - ACS Publications
In a previous communication3 it was shown that N-protected amino acid or peptide 4-(methylthio) phenyl esters could be converted by oxidation into 4-(methyl-sulfonyl) phenyl esters, …
Number of citations: 16 pubs.acs.org

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